N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyridine ring, a pyrrole ring, and a triazole ring
Preparation Methods
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring, followed by the introduction of the pyridine, pyrrole, and triazole rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the pyridine and pyrrole rings can form hydrogen bonds with amino acid side chains. The triazole ring can participate in coordination with metal ions, influencing the activity of metalloenzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE include:
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPIONAMIDE These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(PYRIDIN-4-YL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of rings and functional groups, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C20H16N6O3S |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N6O3S/c27-18(22-15-3-4-16-17(11-15)29-13-28-16)12-30-20-24-23-19(14-5-7-21-8-6-14)26(20)25-9-1-2-10-25/h1-11H,12-13H2,(H,22,27) |
InChI Key |
XZEJBPQESMGHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
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